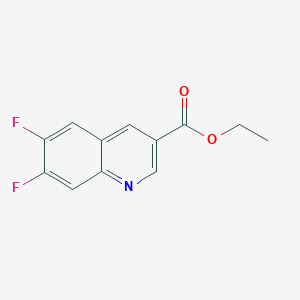








|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:13])=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(CC)CC)C>C(O)C.[Pd]>[F:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[F:13])[N:5]=[CH:4][C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:2]2
|


|
Name
|
|
|
Quantity
|
52.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
19.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring, in 1.2 liters of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After removing the catalyst
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration at high temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
being concentrated to dryness under reduced pressure (5.2 kPa) at about 50° C.
|
|
Type
|
WASH
|
|
Details
|
washed 3 times with 200 cm3 of water
|
|
Type
|
DISSOLUTION
|
|
Details
|
It was dissolved in 1 liter of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
the ethereal extracts were washed twice with 100 cm3 of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried over sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and concentration under reduced pressure (5.2 kPa)
|
|
Type
|
CUSTOM
|
|
Details
|
the compound obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from 600 cm3 of diisopropyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C=C(C=NC2=CC1F)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 42.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |